

An In-depth Technical Guide to the Chemical Properties of N-Hexacosane-D54

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-Hexacosane-D54**, a deuterated form of the long-chain alkane n-hexacosane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. **N-Hexacosane-D54** is primarily employed as an internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its near-identical chemical behavior to its non-deuterated counterpart, coupled with its distinct mass, allows for precise quantification and structural analysis.

Core Chemical Properties

N-Hexacosane-D54 is a saturated hydrocarbon in which all 54 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a significant increase in molecular weight compared to the natural compound, which is crucial for its application as an internal standard.



Property	Value	Source
Molecular Formula	C26D54	[1]
Molecular Weight	421.0 g/mol	[1]
Exact Mass	420.761496004 Da	[1]
Synonyms	1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8, 8,9,9,10,10,11,11,12,12,13,13, 14,14,15,15,16,16,17,17,18,18 ,19,19,20,20,21,21,22,22,23,2 3,24,24,25,25,26,26,26- tetrapentacontadeuteriohexaco sane	[1]
CAS Number	1219803-91-4	[1]

Physical and Chemical Characteristics

While specific experimental data for the physical properties of **N-Hexacosane-D54** are not extensively documented, the properties of its non-deuterated analog, n-hexacosane, serve as a reliable reference. Isotopic labeling with deuterium typically has a minimal impact on macroscopic physical properties such as melting and boiling points.

Property	Value (for n-Hexacosane)	Source
Appearance	White crystalline solid	
Melting Point	55-58 °C	
Boiling Point	412.2 ± 8.0 °C at 760 mmHg	
Solubility	Insoluble in water; Soluble in chloroform	-

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **N-Hexacosane-D54** are not readily available in the public domain. However, general methods for the deuteration of



long-chain alkanes have been described. These methods often involve catalytic H/D exchange reactions using deuterium gas (D_2) or heavy water (D_2O) in the presence of a metal catalyst, such as platinum or rhodium on a carbon support. Purification of the final product is typically achieved through recrystallization from a suitable solvent like diethyl ether.

The primary application of **N-Hexacosane-D54** is as an internal standard in analytical chemistry. Below are detailed methodologies for its use in GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

N-Hexacosane-D54 is an ideal internal standard for the quantitative analysis of long-chain alkanes in various matrices, including environmental and biological samples.

Objective: To quantify the concentration of n-hexacosane or other long-chain alkanes in a sample.

Materials:

- Sample containing the analyte of interest
- N-Hexacosane-D54 solution of a known concentration (internal standard)
- Appropriate solvent (e.g., hexane, dichloromethane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Accurately weigh or measure the sample.
 - Spike the sample with a known amount of the N-Hexacosane-D54 internal standard solution. The amount of internal standard should be comparable to the expected amount of the analyte.



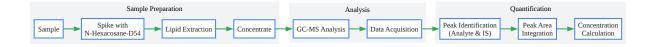
- Extract the lipids (including the analyte and internal standard) from the sample matrix using a suitable organic solvent.
- Concentrate the extract to a known volume.

GC-MS Analysis:

- Inject an aliquot of the extract onto the GC-MS system.
- The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column stationary phase.
- The mass spectrometer will detect and quantify the analyte and the internal standard based on their unique mass-to-charge ratios.

Data Analysis:

- Identify the chromatographic peaks corresponding to the analyte and N-Hexacosane-D54 based on their retention times and mass spectra.
- Integrate the peak areas of both the analyte and the internal standard.
- Calculate the response factor (RF) using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
- Determine the concentration of the analyte in the sample using the following equation:
 - Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF)



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Caption: Workflow for quantitative analysis using **N-Hexacosane-D54** as an internal standard in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated compounds are primarily used as solvents to avoid large solvent signals that would obscure the signals from the analyte. While **N-Hexacosane-D54** is a solid at room temperature and thus not a typical NMR solvent, it can be used as an internal standard for quantitative NMR (qNMR) in non-deuterated solvents or as a reference compound in solid-state NMR.

Objective: To use **N-Hexacosane-D54** as an internal standard for quantitative NMR.

Materials:

- Analyte of interest
- N-Hexacosane-D54 of known purity
- High-purity NMR solvent (e.g., CDCl₃)
- NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of the analyte and **N-Hexacosane-D54** into a vial.
 - Dissolve the mixture in a precise volume of a suitable deuterated solvent.
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum of the sample.
 - Ensure that the relaxation delay is sufficient to allow for full relaxation of all relevant signals for accurate integration.



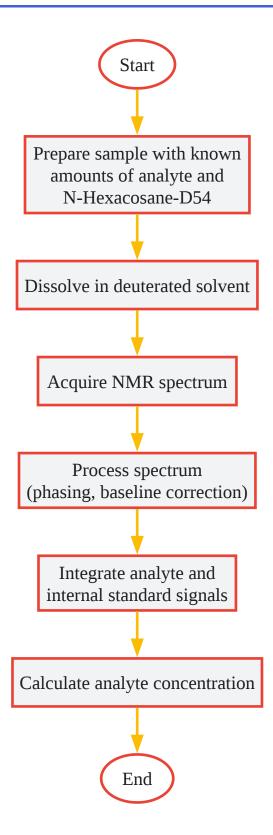




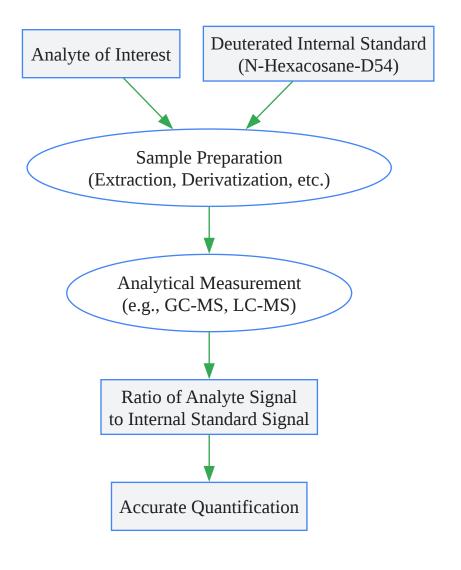
• Data Analysis:

- Identify a well-resolved signal from the analyte and a signal from any residual protons in
 N-Hexacosane-D54 (if present and quantifiable) or use ²H NMR.
- Integrate the respective signals.
- Calculate the concentration of the analyte using the following formula:
 - Concentration of Analyte = (Integral of Analyte / Number of Protons in Analyte Signal) *
 (Number of Protons in IS Signal / Integral of IS) * (Moles of IS / Volume of Solvent)









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References

- 1. N-Hexacosane-D54 | C26H54 | CID 101036681 PubChem [pubchem.ncbi.nlm.nih.gov]
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